1-oxo-1-phenylbutan-2-yl acetate
Description
1-Oxo-1-phenylbutan-2-yl acetate (compound 5aa) is an α-keto ester synthesized via an optimized protocol involving the reaction of propiophenone derivatives with acetic acid under catalytic conditions. It is characterized as a yellow oil with a molecular formula of C₁₂H₁₅O₃ (molecular weight: 207.10 g/mol) and demonstrates high yield (91%) under petroleum ether/ethyl acetate solvent systems . Key spectroscopic data include:
- IR (KBr): 2973, 2938, 1739 (ester C=O), 1698 (keto C=O), 1598 cm⁻¹ .
- HRMS (ESI): [M+H]⁺ at m/z 207.1010 (calculated: 207.1016) .
- ¹H NMR (CDCl₃): Signals at δ 0.96 (3H, t, J=7.4 Hz, CH₂CH₃), 1.98–1.77 (2H, m, CH₂), and aromatic protons at δ 7.89–7.34 .
The compound’s reactivity and stability are attributed to the electron-withdrawing ketone group, which enhances esterification efficiency .
Properties
CAS No. |
54034-47-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-oxo-1-phenylbutan-2-yl acetate can be synthesized through various methods. One common approach involves the esterification of 1-oxo-1-phenylbutan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylbutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 1-oxo-1-phenylbutanoic acid.
Reduction: 1-oxo-1-phenylbutan-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-oxo-1-phenylbutan-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylbutan-2-yl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A series of α-keto esters derived from 1-oxo-1-phenylbutan-2-yl were synthesized and analyzed to evaluate the impact of ester substituents on physicochemical and spectral properties. Key findings are summarized below:
Table 1: Comparative Analysis of 1-Oxo-1-phenylbutan-2-yl Esters
Key Observations:
Yield Trends: 5aa (acetate) achieved the highest yield (91%), likely due to the small steric profile of the acetyl group . Bulky substituents (e.g., cinnamate in 5ap, tetradecanoate in 5ae) reduced yields (39% and 65%, respectively), suggesting steric hindrance during esterification .
Physical State:
- Aromatic esters (5ap , 5aq , 5aj ) crystallized as solids, whereas aliphatic esters (5aa , 5ab , 5ae ) remained oils due to reduced molecular symmetry and weaker intermolecular forces .
Spectral Shifts:
- The keto C=O stretch (1698 cm⁻¹) remained consistent across derivatives, while ester C=O varied slightly (1737–1739 cm⁻¹). Electron-withdrawing groups (e.g., cinnamate in 5ap ) lowered ester C=O frequencies (1697 cm⁻¹) due to conjugation .
- HRMS data confirmed molecular formulas with <0.0003 ppm error .
Polarity and Chromatography: Higher Rf values (e.g., 5ae at 0.71) correlate with nonpolar substituents (e.g., long-chain tetradecanoate) in nonpolar solvents .
Special Cases:
- 3t (2-oxo-2-phenylacetate) exhibited an additional α-keto group, leading to distinct ¹H NMR signals (δ 8.19–7.51 for aromatic protons) and a higher molecular weight (318.29 g/mol) .
- Y511-7816 (isoindole-dione derivative) showed enhanced lipophilicity (logP = 2.68) due to its fused aromatic system, highlighting applications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
